molecular formula C8H12O2 B2635192 6-Methoxyspiro[3.3]heptan-2-one CAS No. 2567504-76-9

6-Methoxyspiro[3.3]heptan-2-one

Cat. No.: B2635192
CAS No.: 2567504-76-9
M. Wt: 140.182
InChI Key: ANDYXHGHJRYQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyspiro[3.3]heptan-2-one is a valuable spirocyclic chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. The spiro[3.3]heptane scaffold is recognized as a conformationally restricted, rigid core that serves as a bioisostere for common ring systems like phenyl or cyclohexyl groups . This rigidity helps in exploring ligand-target interactions and is a established strategy for improving the potency and selectivity of drug candidates . Researchers utilize such spirocyclic frameworks in the development of novel compounds for various targets, including sigma receptors . The ketone functional group at the 2-position and the methoxy substituent at the 6-position provide versatile synthetic handles for further chemical modification, allowing for the construction of more complex molecules. This compound is intended for use as a key intermediate in the synthesis of specialized libraries for probing biological systems. This compound is For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

6-methoxyspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7-4-8(5-7)2-6(9)3-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDYXHGHJRYQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567504-76-9
Record name 6-methoxyspiro[3.3]heptan-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable ketone with a methoxy-substituted cyclopropane under acidic or basic conditions to form the spirocyclic ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-Methoxyspiro[3.3]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[3.3]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Key structural differences among spirocyclic analogs are summarized below:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Structural Features
6-Methoxyspiro[3.3]heptan-2-one Not provided C₈H₁₂O₂ Methoxy (-OCH₃) at C6; ketone at C2 Bicyclic spiro[3.3]heptane framework
2-Oxaspiro[3.3]heptan-6-one 1339892-66-8 C₆H₈O₂ Oxygen atom in one ring; ketone at C6 Oxygen-containing spirocycle
Spiro[3.3]heptan-2-one 30152-57-9 C₇H₁₀O No heteroatoms; ketone at C2 Simple spirocyclic ketone
3-Methoxy-2-methylspiro[3.3]heptan-1-one 71757894 C₉H₁₄O₂ Methoxy at C3; methyl at C2; ketone at C1 Branched substituents on spiro framework

Key Observations :

  • The presence of heteroatoms (e.g., oxygen in 2-Oxaspiro[3.3]heptan-6-one) or bulky substituents (e.g., methyl and methoxy groups in 3-Methoxy-2-methylspiro[3.3]heptan-1-one) significantly alters electronic and steric properties .
Physicochemical Properties

Comparative data for selected spirocyclic compounds:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
This compound 152.18 ~180 (estimated) ~1.10 Moderate in polar solvents
2-Oxaspiro[3.3]heptan-6-one 112.13 Not reported Not reported High in THF/acetone
Spiro[3.3]heptan-2-one 110.15 175.3 ± 8.0 1.05 ± 0.1 Low in water
3-Methoxy-2-methylspiro[3.3]heptan-1-one 154.21 Not reported Not reported Moderate in DCM

Key Observations :

  • The methoxy group in this compound increases molecular weight and polarity compared to Spiro[3.3]heptan-2-one .
  • Spiro[3.3]heptan-2-one exhibits lower solubility in water due to the absence of polar substituents .

Key Observations :

  • Acid-catalyzed cyclization is a common strategy for spirocyclic ketones, though yields vary depending on substituent complexity .
  • Chromatographic purification (e.g., silica gel columns) is critical for achieving high purity in oxygen-containing spirocycles .

Key Observations :

  • Spirocyclic ketones with methoxy groups (e.g., this compound) are understudied but hold promise in medicinal chemistry due to their structural rigidity .

Biological Activity

6-Methoxyspiro[3.3]heptan-2-one is a spirocyclic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic framework that influences its reactivity and interaction with biological targets. Its molecular formula is C9H14O3C_9H_{14}O_3, and it possesses a methoxy group that plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in enzyme-catalyzed reactions and interactions with biomolecules. Its potential therapeutic applications include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in the context of various diseases, including cancer and inflammatory conditions.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating their activity. This can lead to various biological effects depending on the target involved.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular processes.
  • Anticancer Potential : In vitro studies have shown that the compound may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .

Data Table: Biological Activities

Activity Type Description Reference
AntimicrobialPotential antimicrobial properties against various pathogens
Enzyme InhibitionInhibits specific enzymes linked to metabolic pathways
AnticancerInhibitory effects on cancer cell proliferation

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves organic reactions that form the spirocyclic structure through specific conditions, often using catalysts for improved yield and purity. Its industrial applications may include:

  • Pharmaceutical Development : As a precursor for drug development due to its unique structural features.
  • Agrochemical Synthesis : Utilized in the production of agrochemicals owing to its biological activity.

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